molecular formula C20H36O3 B563756 14,15-EE-5(Z)-E CAS No. 519038-92-7

14,15-EE-5(Z)-E

Cat. No. B563756
CAS RN: 519038-92-7
M. Wt: 324.5
InChI Key: KZTLOTWHEAHQAZ-VNULFWPXSA-N
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Description

14,15-EE-5(Z)-E is a structural analogue of 14, 15-epoxide dicartrienoic acid (14,15-EET). It antagonizes the relaxation of vascular smooth muscle induced by EET .


Molecular Structure Analysis

The molecular formula of 14,15-EE-5(Z)-E is C20H36O3, and its molecular weight is 324.5 g/mol . The InChI code is InChI=1S/C20H36O3/c1-2-3-12-15-18-19 (23-18)16-13-10-8-6-4-5-7-9-11-14-17-20 (21)22/h7,9,18-19H,2-6,8,10-17H2,1H3, (H,21,22)/b9-7- .

Scientific Research Applications

  • Vasorelaxation and Drug Development : 14,15-EET plays a significant role in vasorelaxation, which is the relaxation of blood vessel walls. This property has implications for the development of new drugs for treating hypertension and other cardiovascular diseases. Modifications to the carboxylate of 14,15-EET surrogates have been explored to enhance potency and specificity for potential in vivo drug applications (Falck et al., 2014).

  • Neuroprotection in Cerebral Ischemia : 14,15-EET has shown potential in reducing brain injury caused by cerebral ischemia and reperfusion. It appears to inhibit neuronal parthanatos (a type of cell death) by upregulating antioxidant gene expression, thus providing a basis for developing clinical drugs to reduce neuronal damage following strokes (Zhao et al., 2021).

  • Angiogenesis : 14,15-EET has been implicated in angiogenesis, the formation of new blood vessels. This process is essential for wound healing and tissue regeneration. The involvement of transient receptor potential vanilloid receptor type 1 (TRPV1) in 14,15-EET-mediated angiogenesis has been investigated, highlighting a potential mechanism by which 14,15-EET influences endothelial cell functions (Su et al., 2014).

  • Breast Cancer Research : Research has shown that 14,15-EET can induce epithelial-mesenchymal transition (EMT) and cisplatin resistance in breast cancer cells. This process is associated with tumor metastasis and drug resistance, suggesting that targeting the pathways influenced by 14,15-EET could offer new therapeutic strategies for breast cancer treatment (Luo et al., 2018).

  • Mitochondrial Biogenesis and Neuronal Protection : 14,15-EET has been found to promote mitochondrial biogenesis and protect cortical neurons against apoptosis induced by oxygen/glucose deprivation. This indicates its potential role in neuroprotection and the treatment of neurodegenerative diseases (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary target of 14,15-EE-5(Z)-E is the epoxyeicosatrienoic acids (EETs) . EETs are metabolites of arachidonic acid (AA) produced by cytochrome P-450 epoxygenases . They play a crucial role in vascular physiology, particularly in the relaxation of vascular smooth muscle .

Mode of Action

14,15-EE-5(Z)-E interacts with its targets by antagonizing the vascular actions of EETs . It does this by inhibiting the relaxations induced by EETs in the vascular smooth muscle . This interaction results in changes in the vascular tone and blood pressure.

Biochemical Pathways

The compound 14,15-EE-5(Z)-E is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE) . This conversion is part of the arachidonic acid metabolic pathway, which involves the conversion of AA to EETs by cytochrome P-450 epoxygenases . The downstream effects of this pathway include the regulation of vascular tone and blood pressure .

Pharmacokinetics

The pharmacokinetics of 14,15-EE-5(Z)-E involve its uptake, metabolism, and release by endothelial cells . The compound is rapidly taken up by the cells, incorporated into choline glycerophospholipids, and converted to 14,15-DHE5ZE . Much of the 14,15-EE-5(Z)-E taken up is only temporarily retained by the cells, and in 2 hours half is released into the medium as 14,15-DHET .

Result of Action

The result of the action of 14,15-EE-5(Z)-E is the inhibition of EET-induced relaxations in the vascular smooth muscle . This leads to changes in vascular tone and blood pressure . In particular, 14,15-DHE5ZE, the metabolite of 14,15-EE-5(Z)-E, is a 14,15-EET-selective inhibitor .

Action Environment

The action of 14,15-EE-5(Z)-E can be influenced by various environmental factors. For instance, the presence of a sEH inhibitor can block the conversion of 14,15-EE-5(Z)-E to 14,15-DHE5ZE . Additionally, the action of 14,15-EE-5(Z)-E can be influenced by the physiological state of the endothelial cells . For example, when human endothelial cells are grown in medium containing atherogenic concentrations of low-density lipoproteins, the production of EETs increases substantially .

properties

IUPAC Name

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLOTWHEAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 14,15-EE-5(Z)-E interact with its target and what are the downstream effects observed in the context of retinal arterioles?

A1: 14,15-EE-5(Z)-E acts as an antagonist of EETs, specifically targeting the putative 14,15-EET receptor. [, ] Although the exact receptor remains to be fully characterized, research suggests it may be linked to the activation of large-conductance calcium-activated potassium (BKCa) channels. [] By blocking the EET receptor, 14,15-EE-5(Z)-E prevents the binding and downstream signaling of endogenous EETs, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).

Q2: What evidence suggests a role for 14,15-EE-5(Z)-E in understanding EET-mediated signaling in other cardiovascular diseases?

A2: Research using 14,15-EE-5(Z)-E in a rat model of arrhythmogenic cardiomyopathy (ACM) provides further insights into EET signaling. [] In this study, 14,15-EE-5(Z)-E was found to intensify the nuclear accumulation of plakoglobin in ventricular myocytes expressing mutant JUP. This finding suggests that disruption of EET signaling, through receptor antagonism, might exacerbate ACM disease features.

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